molecular formula C20H32O4 B14548021 (4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid CAS No. 62065-09-2

(4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid

Cat. No.: B14548021
CAS No.: 62065-09-2
M. Wt: 336.5 g/mol
InChI Key: PMZIYJMAYWHWNG-OBZTVWKBSA-N
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Description

The compound (4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid is a complex organic molecule with a unique structure. It features multiple chiral centers and functional groups, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid typically involves multi-step organic synthesis. The process may include:

    Formation of the core naphthalene structure: through cyclization reactions.

    Introduction of hydroxyl groups: via selective oxidation reactions.

    Addition of the pentenyl side chain: through alkylation or similar reactions.

    Final functionalization: to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (4aS,5R,6S,8aR)-5-[5-Hydroxy-3-(hydroxymethyl)pent-3-en-1-yl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

CAS No.

62065-09-2

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(4aS,5R,6S,8aR)-5-[5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H32O4/c1-14-7-10-20(3)16(18(23)24)5-4-6-17(20)19(14,2)11-8-15(13-22)9-12-21/h5,9,14,17,21-22H,4,6-8,10-13H2,1-3H3,(H,23,24)/t14-,17-,19+,20-/m0/s1

InChI Key

PMZIYJMAYWHWNG-OBZTVWKBSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CCC(=CCO)CO)CCC=C2C(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCO)CO)CCC=C2C(=O)O)C

Origin of Product

United States

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